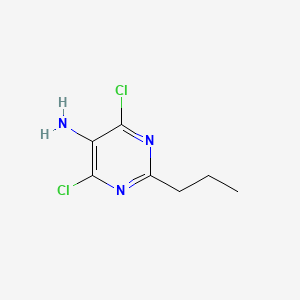

4,6-Dichloro-2-propylpyrimidin-5-amine

CAS No.: 61456-97-1

Cat. No.: VC17313979

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61456-97-1 |

|---|---|

| Molecular Formula | C7H9Cl2N3 |

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | 4,6-dichloro-2-propylpyrimidin-5-amine |

| Standard InChI | InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |

| Standard InChI Key | FXNOWTILMCMPCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC(=C(C(=N1)Cl)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The compound is systematically named 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, reflecting the positions of its functional groups on the pyrimidine ring. The presence of the propylthio (-S-CH₂CH₂CH₃) moiety distinguishes it from analogous pyrimidines lacking sulfur . A common point of confusion arises from informal abbreviations that omit the "thio" designation, but the sulfur atom is integral to its structure and reactivity.

Table 1: Key Identifiers and Physical Properties

Synthesis and Manufacturing

Industrial Synthesis Pathway

The large-scale production of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine involves catalytic hydrogenation of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine. A representative procedure from patent literature outlines the following steps:

-

Reaction Setup: A stainless steel autoclave is charged with tert-butyl methyl ether (370 g) and 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol).

-

Catalyst Introduction: A pre-prepared catalyst suspension (exact composition proprietary) is transferred under nitrogen.

-

Hydrogenation: Hydrogen gas is introduced at 10 bar while heating to 65°C with vigorous stirring (600 rpm). The exothermic reaction completes within 4 hours, consuming ~1.1 mol .

-

Workup: Post-reaction, the mixture is cooled, filtered to remove the catalyst, and washed with tert-butyl methyl ether. The organic phase is separated, yielding the product in >95% purity .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 65°C | Minimizes side reactions |

| Hydrogen Pressure | 10 bar | Ensures complete nitro reduction |

| Stirring Rate | 600 rpm | Enhances gas-liquid mixing |

| Catalyst Loading | Undisclosed (proprietary) | Critical for reaction rate |

Alternative Synthetic Routes

A related method for 2-amino-4,6-dichloro-5-methylpyrimidine involves deprotection of a (dimethylamino)methylene-protected intermediate using HCl in ethanol . While this approach achieves 96% yield, it is less directly applicable to the propylthio analog but highlights the generality of Vilsmeier–Haack–Arnold chemistry for pyrimidine functionalization .

Pharmaceutical Applications

Role in Ticagrelor Production

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a key intermediate in synthesizing ticagrelor (Brilinta®), a P2Y₁₂ receptor antagonist used to prevent thrombotic events in acute coronary syndrome . The propylthio group participates in subsequent nucleophilic substitutions to install morpholine and cyclopropylmethoxy groups critical for ticagrelor’s reversible binding .

Future Research Directions

-

Catalyst Development: Exploring non-precious metal catalysts for hydrogenation could reduce manufacturing costs .

-

Biological Screening: Expanding in vitro testing to assess kinase inhibition or antiviral activity, as seen in related dichloropyrimidines .

-

Derivatization Studies: Modifying the propylthio group to optimize pharmacokinetic properties in drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume